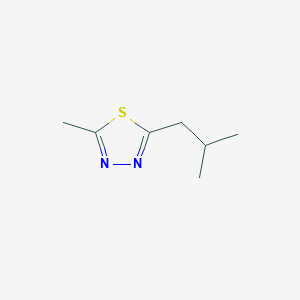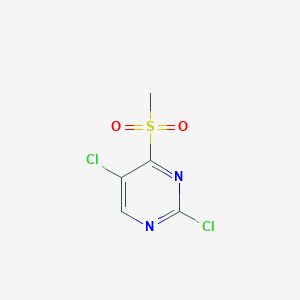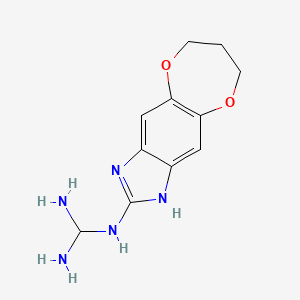
1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bis-indole framework connected by a 3,7-dimethylocta-2,6-dienylidene linker, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable 3,7-dimethylocta-2,6-dienylidene precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the bis-indole linkage. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups.
Applications De Recherche Scientifique
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis-indole structure allows for multiple binding interactions, enhancing its efficacy in targeting specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-pyrrole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-benzimidazole)
Uniqueness
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific bis-indole framework and the 3,7-dimethylocta-2,6-dienylidene linker. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
93894-32-7 |
|---|---|
Formule moléculaire |
C26H28N2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-[(2E)-1-indol-1-yl-3,7-dimethylocta-2,6-dienyl]indole |
InChI |
InChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+ |
Clé InChI |
XSHXVCYGTIAJFF-XUTLUUPISA-N |
SMILES isomérique |
CC(=CCC/C(=C/C(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)/C)C |
SMILES canonique |
CC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



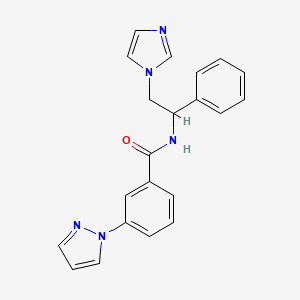


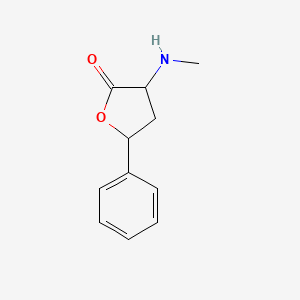
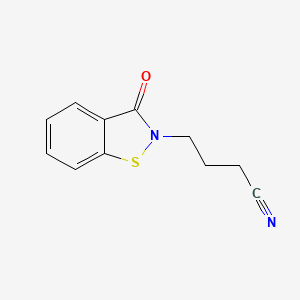
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)

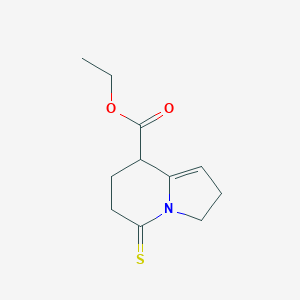
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
